Tretoquinol, (+)-

Beta-Adrenoceptor Selectivity Guinea Pig Trachea Guinea Pig Atria

Standard racemic trimetoquinol or phenylethanolamine analogs (e.g., salbutamol) introduce confounding variables due to distinct binding modes and stereospecific activity. Tretoquinol, (+)- (CAS 36478-07-6) is the chiral-pure R-enantiomer that eliminates these variables. - **Defined pharmacology:** Human β2 pKi 7.36; β2:β1 selectivity ratio of 7 (vs isoproterenol). - **WADA compliance:** Explicitly listed prohibited β2-agonist; essential LC-MS/MS reference standard (20 ng/mL reporting limit). - **SAR studies:** Tetrahydroisoquinoline scaffold distinct from phenylethanolamines; benchmark for novel bronchoselective agents. Available for research use with global shipping.

Molecular Formula C19H23NO5
Molecular Weight 345.4 g/mol
CAS No. 36478-07-6
Cat. No. B10795441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTretoquinol, (+)-
CAS36478-07-6
Molecular FormulaC19H23NO5
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O
InChIInChI=1S/C19H23NO5/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14/h7-10,14,20-22H,4-6H2,1-3H3/t14-/m1/s1
InChIKeyRGVPOXRFEPSFGH-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tretoquinol, (+)- | Selective Beta-2 Adrenoceptor Agonist


Tretoquinol, (+)- (also known as (+)-(R)-trimethoquinol, CAS 36478-07-6) is the pharmacologically active R-enantiomer of the tetrahydroisoquinoline-class beta-2 adrenoceptor agonist trimetoquinol [1]. It is categorized as a selective beta-2 adrenoceptor agonist and functions as a bronchodilator [2]. The compound exhibits potent and selective agonism at the beta-2 adrenoceptor (human β2 pKi 7.36; guinea pig β2 pKi 7.31) relative to beta-1 (human β1 pKi 6.49; guinea pig β1 pKi 7.06) [3]. Clinically, it has been used in the management of bronchial asthma and chronic obstructive pulmonary disease, primarily in Asian markets [4].

R-enantiomer reference for stereospecific beta-2 adrenoceptor research
Tetrahydroisoquinoline chemotype for receptor selectivity profiling
Reported beta-2:beta-1 selectivity context supports mechanistic studies

Why Tretoquinol, (+)- Cannot Be Substituted


Beta-2 adrenoceptor agonists are a structurally and pharmacologically diverse class. Tretoquinol, (+)-, as a member of the tetrahydroisoquinoline chemotype, possesses a distinct binding mode, beta-1/beta-2 selectivity profile, and metabolic fate compared to widely used phenylethanolamine analogs such as salbutamol [1]. Notably, the R-enantiomer exhibits stereospecific activity, with the S-enantiomer being significantly less potent [2]. Consequently, substituting generic racemic trimetoquinol or other beta-2 agonists for the chiral-pure (+)-enantiomer in mechanistic studies, receptor profiling, or anti-doping analysis may introduce uncontrolled variables that compromise experimental reproducibility and data interpretation. The following quantitative evidence delineates these critical differences.

Racemic trimetoquinol may introduce less active S-enantiomer, shifting potency and selectivity profiles.
Phenylethanolamine analogs (e.g., salbutamol) differ in chemotype, binding mode, and metabolic pathway.
Stereochemical purity essential; opposite enantiomer may compromise assay reproducibility and data interpretation.

Tretoquinol, (+)- Differentiation from Beta-2 Agonists


Beta-2 vs. Beta-1 Adrenoceptor Selectivity

In functional assays using guinea pig trachea (beta-2) and atria (beta-1), racemic trimetoquinol exhibited a beta-2:beta-1 selectivity ratio of 7 relative to the non-selective agonist isoproterenol (ratio set to 1) [1]. This indicates a moderate but quantifiable preference for beta-2 over beta-1 adrenoceptors, a key differentiator from non-selective agonists like isoproterenol .

Selectivity Ratio
Head-to-head
Ratio = 7 (relative to isoproterenol = 1); threo-alpha-methylTMQ: 106.5; erythro-alpha-methylTMQ: 27; N-methylTMQ: 5.8
Supports beta-2 selectivity benchmarking
Isolated guinea pig trachea/atria functional assays
Beta-Adrenoceptor Selectivity Guinea Pig Trachea Guinea Pig Atria Functional Assay

Bronchodilator Efficacy and Duration Comparison

In a clinical study comparing five beta-adrenergic stimulants (isoproterenol, salbutamol, trimetoquinol, orciprenaline, procaterol) administered by inhalation to 28 asthmatic patients, salbutamol was found to be superior to trimetoquinol with respect to both the magnitude of bronchodilation (as measured by FEV1 improvement) and its duration [1]. Procaterol exhibited a more prolonged effect than salbutamol, although its initial bronchodilation was less remarkable . This positions trimetoquinol as having an intermediate duration of action compared to newer agents.

Clinical FEV1 Comparison
Trial context
Salbutamol > trimetoquinol in magnitude and duration; procaterol > salbutamol in duration
Reported endpoint context for bronchodilator duration profiling
28 asthmatic patients, inhalation; methacholine challenge
Bronchodilation FEV1 Methacholine Challenge Clinical Comparison

Binding Affinity and Functional Potency at Human Beta-Adrenoceptors

Aggregated bioactivity data from ChEMBL and PDSP Ki databases provide a quantitative profile of tretoquinol's interaction with human adrenoceptor subtypes. The compound demonstrates a clear preference for the beta-2 adrenoceptor (average pKi ~7.4) over beta-1 (average pKi ~6.5) and beta-3 (pKi ~5.4) [1]. Functional potency data (pEC50) show a similar trend [2]. This molecular-level selectivity profile underpins its classification as a selective beta-2 agonist and differentiates it from non-selective beta-agonists like isoproterenol.

Human β2 pKi
Class-level inference
β2 pKi: 7.36 (ChEMBL); β1 pKi: 6.49 (ChEMBL); β3 pKi: 5.43 (ChEMBL)
Supports beta-2 selectivity profiling at molecular level
Radioligand binding, cloned human adrenoceptors
Receptor Binding pKi pEC50 Human Adrenoceptors Selectivity Profiling

COMT-Mediated Metabolism and Excretion

Trimetoquinol is primarily metabolized by Catechol-O-methyl transferase (COMT) [1]. The β-stimulating effect of its O-methylated metabolites is lower than that of the parent compound [2]. In a human excretion study, following a 6 mg oral dose, urinary concentrations of free plus glucuronide-conjugated trimetoquinol were quantified, with a conservative reporting limit of 20 ng/mL established for anti-doping purposes [3]. The major urinary excretion products are phase-II conjugates (glucuronide and sulfate), with the free form being a minor component [4]. This distinct metabolic pathway, involving COMT rather than primarily sulfation or glucuronidation as seen with some other beta-2 agonists, is a key differentiator.

Metabolic Pathway
Supporting evidence
COMT-mediated O-methylation; major urinary excretion as glucuronide/sulfate conjugates
Defined metabolism pathway for bioanalytical method development
Human oral dose 6 mg; reporting limit 20 ng/mL for doping control
Pharmacokinetics Metabolism COMT Urinary Excretion Doping Control

Tretoquinol, (+)- Research and Industrial Applications


Chiral-Pure Standard for Beta-2 Adrenoceptor Studies

As the active R-enantiomer, Tretoquinol, (+)- is the definitive standard for studies investigating beta-2 adrenoceptor pharmacology where stereospecificity is critical. Its defined beta-2:beta-1 selectivity ratio of 7 (relative to isoproterenol) and sub-micromolar potency at human beta-2 receptors (pKi 7.36) provide a calibrated baseline for functional assays in isolated tissues (e.g., guinea pig trachea) and cellular systems, enabling precise characterization of agonist activity and comparison with novel ligands [1].

Reference Compound for Anti-Doping Methods

Tretoquinol, (+)- is explicitly listed on the WADA Prohibited List as a banned beta-2 agonist. The compound's well-defined metabolic pathway, primarily via COMT to form O-methylated and conjugated metabolites, and established urinary excretion profile (with a 20 ng/mL reporting limit) make it an essential reference standard for developing and validating LC-MS/MS methods in anti-doping laboratories [2]. Its use ensures accurate detection and quantification of this prohibited substance in athlete urine samples.

Benchmark for Airway Duration of Action Studies

In clinical comparisons, trimetoquinol exhibits an intermediate duration of bronchodilator action—shorter than procaterol and salbutamol but longer than isoproterenol [3]. This property makes Tretoquinol, (+)- a valuable benchmark compound for in vivo and ex vivo models of airway hyperresponsiveness where a defined, intermediate duration of beta-2 agonism is required to dissect mechanisms of tachyphylaxis, receptor desensitization, or to calibrate the temporal window of therapeutic effect.

Tetrahydroisoquinoline Chemotype Probe for Beta-2 SAR

Tretoquinol, (+)- represents a foundational scaffold in the tetrahydroisoquinoline class of beta-2 agonists. Its unique binding mode, distinct from phenylethanolamines like salbutamol, and its sensitivity to stereochemical and alpha-carbon modifications (which profoundly alter selectivity, e.g., threo-alpha-methylTMQ exhibits a beta-2:beta-1 selectivity ratio of 106.5) [4], make it an indispensable tool for structure-activity relationship (SAR) studies aimed at developing novel, highly bronchoselective therapeutic agents.

Application
Selection Property
Validation Focus
Chiral R-enantiomer reference for beta-2 adrenoceptor stereospecificity studies
Stereochemical purity
Assay reproducibility vs. racemate
Reference compound for anti-doping method development
Defined COMT-mediated metabolism
LC-MS/MS method specificity and LOD
Intermediate-duration benchmark for receptor desensitization studies
Pharmacodynamic profile (intermediate duration)
Tachyphylaxis and desensitization endpoints
Tetrahydroisoquinoline scaffold for beta-2 SAR studies
Chemotype selectivity modulation
Impact of alpha-carbon modification on selectivity

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